![molecular formula C10H19ClN2O4S B6602947 tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate CAS No. 2287247-26-9](/img/structure/B6602947.png)
tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
The compound “tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate” likely contains a tert-butyl group, a chlorosulfonyl group, and a piperazine ring . The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules using tert-butyl nitrite (TBN) under solvent-free conditions . Additionally, C(sp2)–S coupling reactions have been promoted using tert-butyl nitrite .Molecular Structure Analysis
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . For example, the reaction of tert-butyl chloride with OH radicals and Cl atoms has been studied .Physical And Chemical Properties Analysis
The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The properties of the transition states in the solvolysis of tert-butyl halides have been studied .Mechanism of Action
While the specific mechanism of action for this compound is not available, the tert-butyl group is known for its unique reactivity pattern. For example, in the deprotection of tert-butyl carbamate, the tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHBXYPCZIBE-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate |
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